N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group and a hydroxyethyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(CHLORODIFLUOROMETHOXY)BENZENE: This intermediate is synthesized by reacting chlorodifluoromethane with phenol in the presence of a base.
Formation of 4-(CHLORODIFLUOROMETHOXY)PHENYLACETIC ACID: The intermediate is then reacted with chloroacetic acid under acidic conditions.
Coupling with 2-(2-HYDROXYETHYL)PIPERAZINE: The final step involves coupling the phenylacetic acid derivative with 2-(2-hydroxyethyl)piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form reduced derivatives.
Substitution: The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares a similar chlorodifluoromethoxy group but differs in its overall structure and applications.
N-(2-CHLORO-4-TRIFLUOROMETHYLPHENYL)ACETAMIDE: Another related compound with a trifluoromethyl group instead of the chlorodifluoromethoxy group.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20ClF2N3O3 |
---|---|
Molecular Weight |
363.79 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C15H20ClF2N3O3/c16-15(17,18)24-13-3-1-12(2-4-13)19-14(23)11-21-7-5-20(6-8-21)9-10-22/h1-4,22H,5-11H2,(H,19,23) |
InChI Key |
OAKWPDVVQDHGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.